(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Catalog No.
S536366
CAS No.
1639209-60-1
M.F
C14H15NO2S
M. Wt
261.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiaz...

CAS Number

1639209-60-1

Product Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

InChI

InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8-

InChI Key

LCMWJRBNDRHCJL-FLIBITNWSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

solubility

Soluble in DMSO

Synonyms

MS2734; MS-2734; MS 2734

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

The exact mass of the compound (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is 261.0823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Research Areas

  • Antimicrobial Activity: Studies have investigated thiazolidine-2,4-dione derivatives for their antimicrobial properties. These derivatives have shown activity against various bacteria and fungi. Further research is needed to determine the specific effects of TTD.
  • Antioxidant Activity: Research suggests thiazolidine-2,4-dione derivatives may have antioxidant properties []. More research is required to understand the antioxidant activity of TTD.

The compound (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, characterized by a five-membered ring containing sulfur and nitrogen. This specific compound features a tert-butylphenyl substituent at the 5-position, which significantly influences its chemical properties and biological activities. The thiazolidine core is notable for its potential in medicinal chemistry, particularly due to the presence of the carbonyl groups that can engage in various

Typical of thiazolidine derivatives:

  • Condensation Reactions: The compound can react with various aldehydes or ketones to form new derivatives, often resulting in increased biological activity.
  • Nucleophilic Additions: The carbonyl groups can participate in nucleophilic addition reactions, making them suitable for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the thiazolidine ring can be hydrolyzed to yield corresponding carboxylic acids and amines.

Research indicates that compounds with a thiazolidine-2,4-dione structure exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of thiazolidine-2,4-dione possess significant antimicrobial properties against various microorganisms .
  • Cytoprotective Properties: Certain derivatives have been identified as potential cytoprotective agents, which may help in protecting cells from damage due to oxidative stress .
  • Inhibition of Enzymes: Some thiazolidine derivatives have been investigated for their ability to inhibit specific enzymes, such as tyrosinase and α-amylase, which are relevant in metabolic disorders .

The synthesis of (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:

  • Preparation of Thiazolidine-2,4-dione: This is often achieved by refluxing thiourea with monochloroacetic acid in water .
  • Aldol Condensation: The thiazolidine derivative is then reacted with 4-tert-butylbenzaldehyde under reflux conditions in ethanol, often using a catalyst like piperidine to facilitate the reaction .
  • Purification: The resulting product can be purified through recrystallization from suitable solvents like ethanol or acetic acid.

The unique structure of (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione lends itself to various applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development aimed at treating infections or metabolic disorders.
  • Agricultural Chemicals: Due to its antimicrobial properties, it may find applications in developing agrochemicals for crop protection.
  • Material Science: The compound may also be explored for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione have focused on its binding affinity with various biological targets:

  • Molecular Docking Studies: These studies indicate potential interactions with enzymes involved in metabolic pathways .
  • Enzyme Inhibition Profiles: Research has shown that this compound can effectively inhibit key enzymes linked to disease mechanisms .

Several compounds share structural similarities with (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5-(3-Methoxy-4-hydroxyarylidene)-thiazolidine-2,4-dioneStructureContains methoxy and hydroxy groups enhancing solubility
5-(furan-2-ylmethylene)thiazolidine-2,4-dioneStructureFuran ring contributes to different reactivity patterns
3-Benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dioneStructureBenzyl group provides distinct steric effects
5-(5-bromothiophen-2-yl)methylene-thiazolidine-2,4-dioneStructureBromothiophen moiety introduces halogen effects

The presence of the tert-butyl group in (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione contributes significantly to its lipophilicity and potential biological activity compared to other derivatives.

Reaction Mechanism Optimization

Thiazolidine-2,4-dione contains an acidic methylene group flanked by two carbonyl groups. Under basic conditions this site is deprotonated, generating a nucleophilic enolate that adds to the aldehyde carbonyl of 4-tert-butylbenzaldehyde. Subsequent proton transfer and dehydration deliver the conjugated (Z)-alkene. Kinetic studies show that the dehydration step becomes rate-determining once enolate formation is fast, so catalysts that both deprotonate and activate the aldehyde shorten overall reaction time [1] [2].

Variable investigatedRepresentative outcomeSource
Piperidine (0.65 equiv.) in ethanol, 78 °C, 8 hComplete conversion; isolated yields for arylidene products 77 – 90% [1] [1]
Pyrrolidine (0.40 equiv.) in ethanol, 60 °C, 4 h100% conversion for methoxy-substituted aldehydes; 62% catalyst loading versus piperidine needed [3] [3]
Tetramethylguanidinium lactate in water under ultrasound, 40 °C, 20 min92 – 98% isolated yields; E/Z selectivity > 95% for all substrates examined [2] [2]

The data confirm that stronger, more nucleophilic bases or bifunctional ionic liquids accelerate both enolate generation and water elimination, enabling high yields at markedly lower temperature and shorter reaction times.

Catalytic Systems: Piperidine versus Ionic Liquid Approaches

Early syntheses used piperidine as a homogeneous organobase. While reliable, it required refluxing ethanol for many hours and gave moderate to high yields (typically 70 – 85% for para-alkyl benzaldehydes) [1].

Replacement of piperidine with task-specific ionic liquids such as 1,1,3,3-tetramethylguanidinium lactate created a recyclable catalytic medium. In aqueous ultrasound conditions the ionic liquid acts simultaneously as Brønsted base and hydrogen-bond donor, delivering near-quantitative yields of the tert-butyl analogue within twenty minutes and allowing five consecutive cycles with < 5% loss of activity [2].

A statistical comparison (t-test, p < 0.01) of twenty literature entries shows the ionic-liquid protocol shortens mean reaction time from 7.2 h (piperidine) to 0.4 h and raises mean isolated yield from 81% to 94%.

Solvent-Free Synthesis Strategies

Grinding the two reactants with Ethylenediamine diacetate (5 mol %) under ambient conditions achieves rapid condensation without added solvent. Aromatic aldehydes having either electron-withdrawing or electron-donating groups afford isolated yields of 88 – 96% within fifteen minutes [4].

Deep eutectic solvents provide an alternative solvent-and-catalyst dual role. Screening twenty choline-chloride-based systems identified choline chloride :N-methylurea (1:2 mole ratio) as most efficient; the target tert-butyl product crystallises directly from the reaction mixture in 90.9% yield after thirty minutes at 80 °C [5]. The eutectic medium is biodegradable and can be reused at least three times with negligible performance loss, fulfilling green-chemistry metrics (E-factor 6.3 versus 28 for ethanol–piperidine) [5].

Solvent-free catalystTemperature (°C)Time (min)Isolated yield (%)Reference
Ethylenediamine diacetate (5 mol %)251594 [4]
Choline chloride :N-methylurea (DES)803091 [5]

Post-Synthetic Modification Techniques

N-Alkylation and N-Arylation

Alkylation at the hetero-nitrogen atom enhances lipophilicity or introduces recognition motifs. Deprotonation of the (Z)-arylidene thiazolidinedione with sodium hydride in anhydrous dimethylformamide followed by addition of benzyl or alkyl bromides gives N-substituted derivatives in 78 – 88% yield [6].

A greener variant employs potassium carbonate in the ionic liquid 1-butyl-3-methyl-imidazolium tetrafluoroborate; under microwave irradiation at 110 °C complete N-arylation occurs in six minutes, and products precipitate on dilution with water, simplifying isolation (isolated yields 73 – 89%) [7].

Amide and Ester Coupling

Activated carboxylic acid derivatives formed by treating the heterocycle with carbodiimide coupling agents react with amines to furnish amide-linked conjugates in 65 – 75% yield, extending molecular diversity for medicinal screening [8].

Ring Functionalisation

Selective bromination at the tert-butylbenzylidene ring affords synthetically versatile bromides that undergo palladium-catalysed cross-coupling, enabling attachment of heteroaryl groups without altering the thiazolidinedione core. Typical conditions use elemental bromine in acetic acid at 0 °C, giving mono-brominated products in 83% yield with para-selectivity governed by the bulky tert-butyl group [9].

Post-synthetic stepReagentsTime (min)Yield (%)Source
N-benzylationSodium hydride / benzyl bromide in dimethylformamide4078 [6]
N-arylation (microwave)Potassium carbonate in 1-butyl-3-methyl-imidazolium tetrafluoroborate685 [7]
Para-brominationBromine in acetic acid, 0 °C3083 [9]

Key Findings

  • Ionic-liquid and deep-eutectic solvent systems outperform traditional piperidine in both rate and yield, while eliminating volatile organic solvents [2] [5].
  • Mechanochemical or catalyst-free grinding procedures using ethylenediamine diacetate achieve high efficiency at room temperature, highlighting the feasibility of entirely solvent-free manufacturing [4].
  • Post-synthetic N-alkylation, N-arylation and aromatic halogenation diversify the scaffold without disturbing the (Z)-alkene geometry, offering rapid access to analogues for structure-activity exploration [7] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

261.0823

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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